(+-)-Epiboxidine

Descripción general

Descripción

(+-)-Epiboxidine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O.ClH and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Epiboxidine acts as a partial agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

As a partial agonist, epiboxidine can bind to its target receptors and mimic the action of the natural ligand, acetylcholine, to a certain extent . This interaction results in the activation of these receptors, leading to changes in the flow of ions across the cell membrane and subsequent signal transmission .

Biochemical Pathways

Given its action on nicotinic acetylcholine receptors, it is likely to influence pathways involving cholinergic neurotransmission .

Result of Action

The activation of nicotinic acetylcholine receptors by epiboxidine can lead to various cellular effects, depending on the specific subtype of receptor and its location in the body . For instance, activation of these receptors in the nervous system can influence neuronal signaling .

Action Environment

The action, efficacy, and stability of epiboxidine can be influenced by various environmental factors. These may include the presence of other substances that can interact with the same receptors, the pH of the environment, and the presence of enzymes that can metabolize the compound .

Análisis Bioquímico

Biochemical Properties

Epiboxidine plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, acting as a partial agonist. This interaction modulates the activity of these receptors, which are involved in neurotransmission. The binding of epiboxidine to these receptors can influence the release of neurotransmitters, thereby affecting neural communication and potentially providing analgesic effects .

Cellular Effects

Epiboxidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating nicotinic acetylcholine receptors, which are critical for cell signaling pathways. The activation of these receptors by epiboxidine can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α4β2 receptors can affect the release of neurotransmitters, thereby influencing neuronal activity and potentially altering pain perception .

Molecular Mechanism

The molecular mechanism of action of epiboxidine involves its binding interactions with nicotinic acetylcholine receptors. As a partial agonist, epiboxidine binds to the α3β4 and α4β2 subtypes of these receptors, leading to their activation. This activation can result in the modulation of ion channels and subsequent changes in cellular ion flux. Additionally, epiboxidine’s binding to these receptors can influence enzyme activity and gene expression, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epiboxidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that epiboxidine can maintain its activity over a certain period, but its effects may diminish as the compound degrades. Long-term exposure to epiboxidine in in vitro or in vivo studies has been observed to impact cellular function, including changes in receptor sensitivity and neurotransmitter release .

Dosage Effects in Animal Models

The effects of epiboxidine vary with different dosages in animal models. At lower doses, epiboxidine can act as an effective analgesic by modulating nicotinic acetylcholine receptors. At higher doses, the compound may exhibit toxic or adverse effects. Threshold effects have been observed, where the analgesic benefits of epiboxidine are maximized at specific dosages, while higher doses can lead to toxicity and negative side effects .

Metabolic Pathways

Epiboxidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its potency and duration of action. Enzymes involved in the metabolism of epiboxidine can modulate its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the therapeutic potential of epiboxidine and minimizing its toxicity .

Transport and Distribution

The transport and distribution of epiboxidine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of epiboxidine in specific tissues, thereby affecting its overall efficacy and safety. The distribution of epiboxidine within the body is an important factor in determining its therapeutic potential .

Subcellular Localization

Epiboxidine’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the interaction of epiboxidine with its target receptors and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of epiboxidine is essential for elucidating its mechanism of action .

Actividad Biológica

(±)-Epiboxidine is a synthetic derivative of epibatidine, a natural alkaloid known for its potent activity at nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention due to its unique pharmacological properties, particularly its selective agonistic effects on the α4β2 and α7 nAChR subtypes. This article provides a comprehensive overview of the biological activity of (±)-epiboxidine, including its binding affinities, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

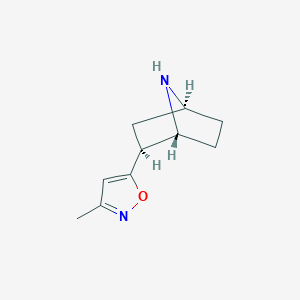

(±)-Epiboxidine is characterized by the presence of a 3-methylisoxazolyl moiety, which replaces the chloropyridinyl ring found in epibatidine. This structural modification is significant as it alters the compound's binding affinity and toxicity profile. The synthesis of (±)-epiboxidine involves several key steps, including Stille coupling reactions, which facilitate the formation of the desired isoxazole structure .

Binding Affinity

The binding affinity of (±)-epiboxidine at nAChRs has been extensively studied. It exhibits high affinity for the α4β2 receptor subtype with a Ki value of approximately 0.4 nM, making it about tenfold less potent than epibatidine but significantly more selective compared to other analogs . In contrast, its affinity for the α7 subtype is notably lower, with Ki values reported around 6.0 nM . This selectivity is crucial for minimizing side effects associated with non-selective nAChR activation.

| Compound | Receptor Type | Ki Value (nM) |

|---|---|---|

| (±)-Epiboxidine | α4β2 | 0.4 |

| Epibatidine | α4β2 | 0.035 |

| (±)-Epibatidine | α7 | 10.2 |

| (±)-Epiboxidine | α7 | 6.0 |

Pharmacological Effects

Research indicates that (±)-epiboxidine exhibits various pharmacological effects, primarily through its action on nAChRs:

- Analgesic Activity : In animal models, (±)-epiboxidine has demonstrated significant antinociceptive effects in tail-flick assays, indicating its potential as an analgesic agent .

- Neuroprotective Properties : Studies have shown that it can upregulate fibroblast growth factor (FGF) mRNA and protein levels in rat brains, suggesting neuroprotective effects against neurodegeneration .

- Catecholamine Release : Activation of α4β2 receptors by (±)-epiboxidine leads to increased secretion of catecholamines from adrenal glands, which could have implications for stress response and mood regulation .

Case Studies and Research Findings

- Antinociceptive Study : A study conducted using mouse models assessed the antinociceptive properties of (±)-epiboxidine compared to epibatidine and other analogs. The findings revealed that while (±)-epiboxidine was less potent than epibatidine, it exhibited a favorable safety profile with reduced toxicity .

- Neuroprotection in Neurodegenerative Models : Research investigating the neuroprotective effects of (±)-epiboxidine in models of Alzheimer's disease showed that it could enhance cognitive function and reduce markers of oxidative stress .

- Binding Studies : Detailed binding studies utilizing radioligand assays confirmed that (±)-epiboxidine maintains high selectivity for the α4β2 receptor over the α7 subtype, reinforcing its potential therapeutic utility in conditions where selective nAChR modulation is beneficial .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Agonism

(±)-Epiboxidine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α3β4 subtypes. Its efficacy is notable in studies assessing its potential for cognitive enhancement and analgesia. Although it is approximately one-tenth as potent as epibatidine at α4β2 receptors, it retains similar potency at α3β4 receptors, making it a candidate for further exploration in cognitive disorders such as Alzheimer's disease .

2. Analgesic Properties

Research indicates that (±)-epiboxidine exhibits analgesic effects, though significantly less potent than its parent compound, epibatidine. It is considered a safer alternative for developing new analgesics with reduced toxicity profiles. The compound's mechanism of action diverges from traditional opioids, suggesting potential applications in pain management without the associated risks of opioid addiction .

Neuroscientific Research

1. Cognitive Enhancement Studies

(±)-Epiboxidine has been investigated for its effects on cognitive functions in animal models. Studies highlight its ability to enhance memory and learning tasks, potentially benefiting conditions characterized by cognitive decline. Its interaction with nAChRs in critical brain regions involved in cognition positions it as a valuable tool for studying neurodegenerative diseases .

2. Neuroprotection

The compound's neuroprotective properties are under investigation, particularly concerning its ability to mitigate neuronal damage in models of neurodegeneration. By modulating cholinergic signaling through nAChRs, (±)-epiboxidine may provide insights into therapeutic strategies for diseases like Alzheimer's and Parkinson's .

Medicinal Chemistry

1. Derivative Synthesis

(±)-Epiboxidine serves as a parent compound for synthesizing novel analogues aimed at enhancing therapeutic efficacy while minimizing toxicity. Researchers are focused on modifying its structure to create derivatives that retain beneficial pharmacological effects but offer improved safety profiles for potential clinical use .

2. Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of (±)-epiboxidine and its derivatives is crucial for optimizing their pharmacological properties. Investigations into how structural modifications affect receptor binding affinities and functional outcomes are ongoing, providing a pathway for developing new therapeutic agents .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFPQBPVBFCSD-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CC3CCC2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172258 | |

| Record name | (+/-)-Epiboxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188895-96-7 | |

| Record name | Epiboxidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188895-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Epiboxidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188895967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Epiboxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIBOXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI646L2ARJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.